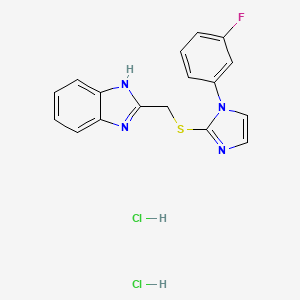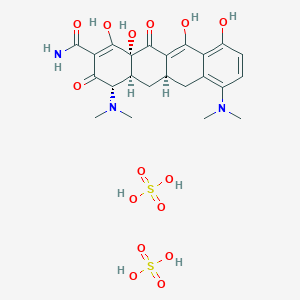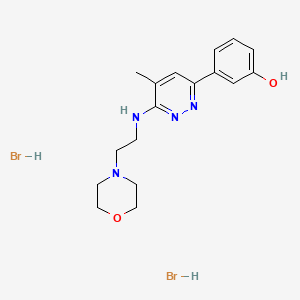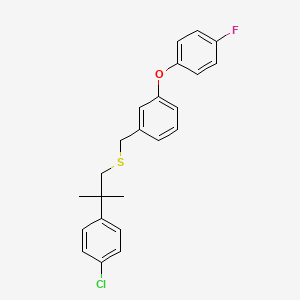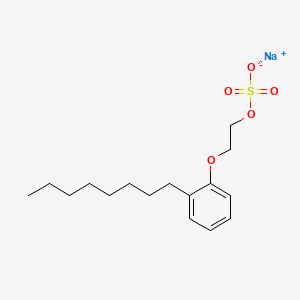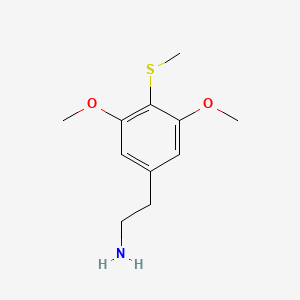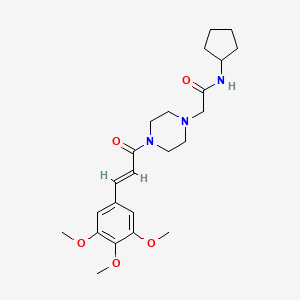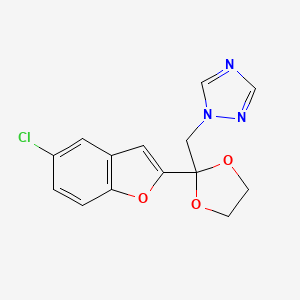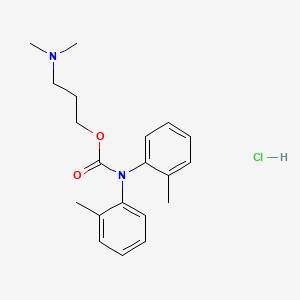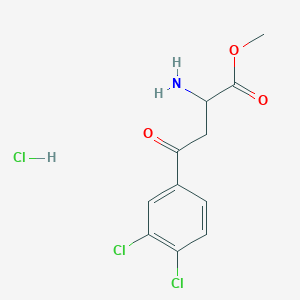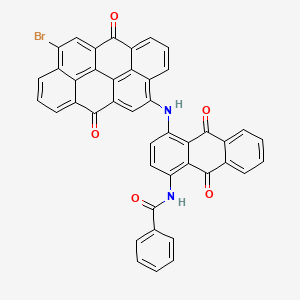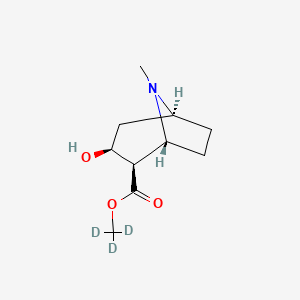
Ecgonine methyl-d3 ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ecgonine methyl-d3 ester typically involves the deuteration of ecgonine methyl ester. This process can be achieved through the use of deuterated reagents and solvents. One common method involves the reaction of ecgonine with deuterated methanol in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-purity deuterated reagents and advanced purification techniques is essential to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
Ecgonine methyl-d3 ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ecgonine derivatives
Aplicaciones Científicas De Investigación
Ecgonine methyl-d3 ester has several scientific research applications:
Mecanismo De Acción
Ecgonine methyl-d3 ester exerts its effects primarily through its role as a metabolite of cocaine. It is involved in the inhibition of sodium channels, although this effect is observed only at very high dosages . The compound’s molecular targets include various enzymes and receptors involved in the metabolism and action of cocaine .
Comparación Con Compuestos Similares
Similar Compounds
Methylecgonine: A non-deuterated form of ecgonine methyl ester, also found in coca leaves and used as a precursor for cocaine.
Benzoylecgonine: Another major metabolite of cocaine, formed by the hydrolysis of cocaine in the liver.
Uniqueness
Ecgonine methyl-d3 ester is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical applications. The presence of deuterium atoms enhances its stability and allows for more accurate quantitation in mass spectrometry .
Propiedades
Número CAS |
65266-74-2 |
|---|---|
Fórmula molecular |
C10H17NO3 |
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
trideuteriomethyl (1R,2R,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6-,7+,8-,9+/m0/s1/i2D3 |
Clave InChI |
QIQNNBXHAYSQRY-ZEMMDPEGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1O |
SMILES canónico |
CN1C2CCC1C(C(C2)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


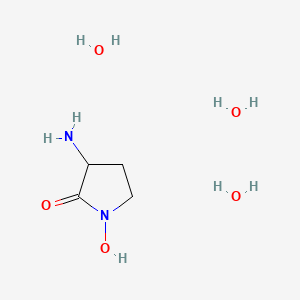
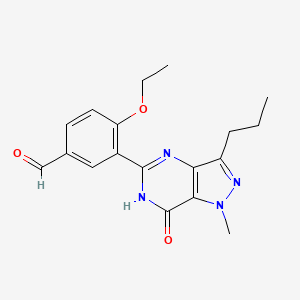
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)
